Methyl 4-bromoisoxazole-5-carboxylate
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Overview
Description
Methyl 4-bromoisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromoisoxazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromo-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromoisoxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution: Formation of various substituted isoxazole derivatives.
Oxidation: Formation of oxides and other oxidized products.
Reduction: Formation of amino derivatives and other reduced products.
Scientific Research Applications
Methyl 4-bromoisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloroisoxazole-5-carboxylate
- Methyl 4-fluoroisoxazole-5-carboxylate
- Methyl 4-iodoisoxazole-5-carboxylate
Uniqueness
Methyl 4-bromoisoxazole-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a valuable compound in various research applications .
Properties
CAS No. |
893638-83-0 |
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Molecular Formula |
C5H4BrNO3 |
Molecular Weight |
205.99 g/mol |
IUPAC Name |
methyl 4-bromo-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4BrNO3/c1-9-5(8)4-3(6)2-7-10-4/h2H,1H3 |
InChI Key |
WRHMCKFEBTXARV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NO1)Br |
Origin of Product |
United States |
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